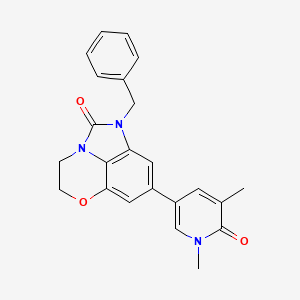
BRD4 Inhibitor-28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD4 Inhibitor-28 is a small-molecule compound designed to inhibit the activity of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones and other proteins . BRD4 has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases .
Preparation Methods
The synthesis of BRD4 Inhibitor-28 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the following steps :
Formation of the Core Structure: The core structure of this compound is typically synthesized through a series of reactions involving the formation of a benzo[d]isoxazole scaffold. This involves the cyclization of appropriate precursors under specific conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity for BRD4. This step often involves the use of reagents such as sulfonamides, amines, and halides.
Final Coupling: The final step involves coupling the functionalized core structure with other moieties to complete the synthesis of this compound. This step may involve the use of coupling reagents such as HATU or EDCI.
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of automated synthesis platforms and purification techniques such as chromatography.
Chemical Reactions Analysis
BRD4 Inhibitor-28 undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]isoxazole scaffold, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at specific functional groups, such as nitro groups, leading to the formation of amines.
Substitution: Substitution reactions are common, especially at positions where halides or other leaving groups are present
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BRD4 Inhibitor-28 has a wide range of scientific research applications, including :
Cancer Research: this compound has shown promise in inhibiting the growth of various cancer cell lines, including acute myeloid leukemia, prostate cancer, and breast cancer. It works by disrupting the transcription of oncogenes such as c-MYC and BCL-2.
Inflammation: The compound has been studied for its potential to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Cardiovascular Diseases: this compound has been investigated for its role in modulating gene expression related to cardiovascular diseases, potentially offering therapeutic benefits.
Epigenetic Research: As a bromodomain inhibitor, this compound is a valuable tool for studying the role of epigenetic modifications in gene regulation.
Mechanism of Action
BRD4 Inhibitor-28 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histones . This disruption leads to the inhibition of transcriptional activation of target genes, including oncogenes and inflammatory genes. The molecular targets and pathways involved include the positive transcription elongation factor b (P-TEFb) complex and the recruitment of RNA polymerase II to gene promoters.
Comparison with Similar Compounds
BRD4 Inhibitor-28 is part of a broader class of BRD4 inhibitors, which include compounds such as JQ1, I-BET762, and OTX015 . Compared to these compounds, this compound may offer unique advantages in terms of binding affinity, selectivity, and pharmacokinetic properties. For example:
JQ1: A well-known BRD4 inhibitor with high potency but limited selectivity for BRD4 over other BET family members.
I-BET762: Another potent BRD4 inhibitor with a broader spectrum of activity against BET proteins.
OTX015: A clinical-stage BRD4 inhibitor with promising anticancer activity but potential dose-limiting toxicities.
This compound’s unique chemical structure and functionalization may provide improved selectivity and reduced off-target effects compared to these similar compounds.
Properties
Molecular Formula |
C23H21N3O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-benzyl-6-(1,5-dimethyl-6-oxopyridin-3-yl)-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C23H21N3O3/c1-15-10-18(14-24(2)22(15)27)17-11-19-21-20(12-17)29-9-8-25(21)23(28)26(19)13-16-6-4-3-5-7-16/h3-7,10-12,14H,8-9,13H2,1-2H3 |
InChI Key |
QTVSDAUHDJBCAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)C2=CC3=C4C(=C2)OCCN4C(=O)N3CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















